molecular formula C7H7Cl2N3O B8607194 2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide

2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide

Cat. No. B8607194
M. Wt: 220.05 g/mol
InChI Key: OYQACENCBDWUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H7Cl2N3O and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2,4-dichloro-N,N-dimethylpyrimidine-5-carboxamide

InChI

InChI=1S/C7H7Cl2N3O/c1-12(2)6(13)4-3-10-7(9)11-5(4)8/h3H,1-2H3

InChI Key

OYQACENCBDWUST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(N=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-pyrimidine-5-carbonyl chloride (197.7 mg, 0.94 mmol) in CH2Cl2 (9.4 mL) at RT is added Me2NH (2.0 M THF solution, 390 μL, 0.78 mmol) and Et3N (108.6 μL, 0.78 mmol) at 0° C. The reaction mixture is stirred overnight at RT. After adding water, the mixture is extracted with CH2Cl2. The organic layer is dried and concentration under reduce pressure give 2,4-dichloro-pyrimidine-5-carboxylic acid dimethylamide (272.5 mg, quant). ESI-MS m/z: 221 [M+1]+, Retention time 1.94 min (condition B).
Quantity
197.7 mg
Type
reactant
Reaction Step One
Name
Quantity
390 μL
Type
reactant
Reaction Step One
Name
Quantity
108.6 μL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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